![molecular formula C33H49Cl2N7O8S B12291905 2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetamido-3-[[2-amino-9-[(4-clorofenil)metil]-6-oxo-1H-purin-8-il]sulfanyl]-N-[2-[2-[2-[2-[2-(6-clorohexoxi)etoxi]etoxi]etoxi]etoxi]etil]propanamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología, la medicina y la industria. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos funcionales y una base de purina, lo que lo convierte en un tema de interés para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-acetamido-3-[[2-amino-9-[(4-clorofenil)metil]-6-oxo-1H-purin-8-il]sulfanyl]-N-[2-[2-[2-[2-[2-(6-clorohexoxi)etoxi]etoxi]etoxi]etoxi]etil]propanamida implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de la base de purina, seguida de la introducción del grupo clorofenilmetil. Los pasos subsiguientes implican la adición de los grupos acetamido y sulfanyl, así como la incorporación de las cadenas de etoxi. Cada paso requiere un control cuidadoso de las condiciones de reacción, incluida la temperatura, el pH y el uso de catalizadores.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos permiten un control preciso de las condiciones de reacción y una producción eficiente del compuesto en grandes cantidades. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, garantiza la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-acetamido-3-[[2-amino-9-[(4-clorofenil)metil]-6-oxo-1H-purin-8-il]sulfanyl]-N-[2-[2-[2-[2-[2-(6-clorohexoxi)etoxi]etoxi]etoxi]etoxi]etil]propanamida puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas o alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio, borohidruro de sodio) y varios nucleófilos y electrófilos. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
2-acetamido-3-[[2-amino-9-[(4-clorofenil)metil]-6-oxo-1H-purin-8-il]sulfanyl]-N-[2-[2-[2-[2-[2-(6-clorohexoxi)etoxi]etoxi]etoxi]etoxi]etil]propanamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus potenciales actividades biológicas, como la inhibición enzimática o la unión al receptor.
Medicina: El compuesto se investiga por sus posibles efectos terapéuticos, incluyendo propiedades anticancerígenas, antiinflamatorias y antivirales.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y revestimientos, y como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-acetamido-3-[[2-amino-9-[(4-clorofenil)metil]-6-oxo-1H-purin-8-il]sulfanyl]-N-[2-[2-[2-[2-[2-(6-clorohexoxi)etoxi]etoxi]etoxi]etoxi]etil]propanamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
2-acetamido-3-[[2-amino-9-[(4-clorofenil)metil]-6-oxo-1H-purin-8-il]sulfanyl]-N-[2-[2-[2-[2-[2-(6-clorohexoxi)etoxi]etoxi]etoxi]etoxi]etil]propanamida: Este compuesto comparte una estructura similar, pero puede tener diferentes grupos funcionales o longitudes de cadena.
2-acetamido-3-[[2-amino-9-[(4-clorofenil)metil]-6-oxo-1H-purin-8-il]sulfanyl]-N-[2-[2-[2-[2-[2-(6-clorohexoxi)etoxi]etoxi]etoxi]etoxi]etil]propanamida: Otro compuesto similar con ligeras variaciones en su estructura.
Unicidad
La unicidad de 2-acetamido-3-[[2-amino-9-[(4-clorofenil)metil]-6-oxo-1H-purin-8-il]sulfanyl]-N-[2-[2-[2-[2-[2-(6-clorohexoxi)etoxi]etoxi]etoxi]etoxi]etil]propanamida radica en su combinación específica de grupos funcionales y sus posibles aplicaciones en diversos campos. Su compleja estructura permite diversas reacciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C33H49Cl2N7O8S |
|---|---|
Peso molecular |
774.8 g/mol |
Nombre IUPAC |
2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C33H49Cl2N7O8S/c1-24(43)38-27(23-51-33-39-28-29(40-32(36)41-31(28)45)42(33)22-25-6-8-26(35)9-7-25)30(44)37-11-13-47-15-17-49-19-21-50-20-18-48-16-14-46-12-5-3-2-4-10-34/h6-9,27H,2-5,10-23H2,1H3,(H,37,44)(H,38,43)(H3,36,40,41,45) |
Clave InChI |
PMKLWFIBYSGVNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
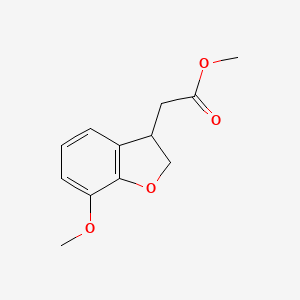
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
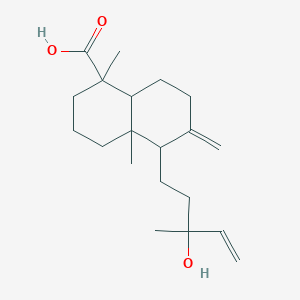
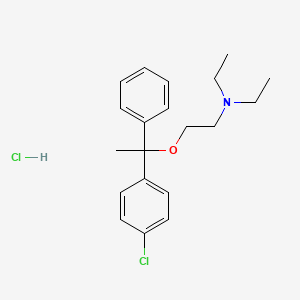


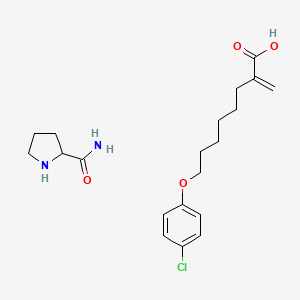
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)
![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)
![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)
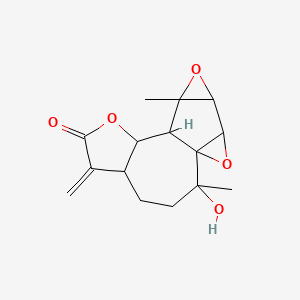

![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
